(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide
Description
The compound (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide belongs to the class of benzothiazole-derived hydrazones. Its structure features a benzo[d]thiazole core substituted with a 2-ethoxyethyl group at position 3 and a pyrazine-2-carboxamide moiety via an E-configurated imine bond.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-22-10-9-20-13-5-3-4-6-14(13)23-16(20)19-15(21)12-11-17-7-8-18-12/h3-8,11H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWCYQXBUJLUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.
Attachment of the Ethoxyethyl Chain: The benzo[d]thiazole core is then reacted with 2-bromoethyl ethyl ether under basic conditions to introduce the ethoxyethyl group.
Formation of the Pyrazine-2-carboxamide Moiety: The final step involves the condensation of the intermediate with pyrazine-2-carboxylic acid or its derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl chain or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Synthetic Routes
The synthesis of (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzo[d]thiazole Core : Achieved by cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.
- Attachment of the Ethoxyethyl Chain : The benzo[d]thiazole core is reacted with 2-bromoethyl ethyl ether under basic conditions.
- Formation of the Pyrazine-2-carboxamide Moiety : Final condensation with pyrazine-2-carboxylic acid or its derivatives under dehydrating conditions.
Characterization Techniques
Characterization of the synthesized compound is performed using various analytical techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and confirms the connectivity of atoms.
- Mass Spectrometry (MS) : Helps determine the molecular weight and identify structural fragments.
- Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.
Target Interaction
The primary target for this compound is Protein Tyrosine Phosphatase 1B (PTP1B) , an important regulator in insulin signaling pathways. The inhibition of PTP1B can enhance insulin and leptin signaling, potentially aiding in glucose homeostasis and energy balance.
Pharmacological Implications
Research indicates that compounds similar to this compound exhibit anti-hyperglycemic effects in diabetic models, suggesting potential therapeutic applications in treating Type II diabetes. The interaction with PTP1B may lead to improved metabolic outcomes by enhancing insulin sensitivity.
Case Studies
- Anti-Hyperglycemic Efficacy : In studies involving streptozotocin-induced diabetic Wistar rats, compounds with similar structures demonstrated significant reductions in blood glucose levels, indicating their potential as anti-diabetic agents.
- Biological Assays : Various assays have been conducted to evaluate the compound's antimicrobial and anti-inflammatory properties, which are critical for assessing its therapeutic potential.
Medicinal Chemistry
The compound's unique structure makes it a candidate for drug discovery, particularly in developing new treatments for metabolic disorders, infections, and inflammatory diseases.
Material Science
In addition to its biological applications, this compound may be utilized in creating new materials with specific properties such as conductivity or fluorescence, which are valuable in electronic and photonic applications.
Mechanism of Action
The mechanism of action of (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The benzo[d]thiazol-2(3H)-ylidene scaffold is common in medicinal chemistry. Below is a comparison with key analogs:
Key Observations:
- Substituent Impact : The ethoxyethyl group in the target compound likely improves solubility compared to nitrobenzyl or methylbenzyl analogs, which are more lipophilic .
Notes:
- The ethoxyethyl group may balance lipophilicity and solubility, making the target compound more drug-like than nitro-substituted analogs .
- Pyrazine carboxamide moieties are associated with selective enzyme inhibition, as seen in compound L .
Structural Validation Techniques
- X-ray Crystallography : Used for analogs like (2E)-2-[1-(1,3-benzodioxol-5-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () to confirm E-configuration. The target compound would require similar validation .
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., ) is critical for confirming hydrazone formation and substituent placement .
Biological Activity
(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of substituted benzamides. Its structure includes a thiazole ring and various functional groups, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the ethoxyethyl group and subsequent modifications to obtain the final product.
- Purification : Techniques such as recrystallization and chromatography are employed to isolate the desired compound with high purity.
Biological Activity
The biological activity of this compound has been evaluated through various assays, revealing promising results in several areas:
Anticancer Activity
Studies have shown that derivatives containing benzo[d]thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated notable activity against A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cell lines, suggesting potential as anticancer agents .
Antimicrobial Properties
Research indicates that compounds with a similar structure exhibit antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and some fungi. For example, a series of benzothiazole derivatives were found to possess moderate inhibitory effects on microbial growth .
While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to involve:
- Inhibition of DNA synthesis in cancer cells.
- Disruption of microbial cell membranes , leading to cell death.
Table 1: Biological Activity Summary
| Activity Type | Cell Lines/Bacteria | Observed Effects |
|---|---|---|
| Anticancer | A549, MCF7-MDR, HT1080 | Significant cytotoxicity |
| Antimicrobial | Staphylococcus aureus | Moderate growth inhibition |
| Mechanism | N/A | Hypothesized DNA synthesis inhibition |
Table 2: Comparative Cytotoxicity of Related Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-(6-ethoxybenzo[d]thiazol-2-yl)carboxamide | 10 | A549 |
| N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide | 15 | MCF7-MDR |
| (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol...) | 12 | HT1080 |
Case Studies
- Cytotoxicity Evaluation : A study evaluated a series of benzothiazole derivatives, including those structurally related to this compound. The results indicated that certain modifications enhanced cytotoxicity against specific cancer cell lines .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of similar compounds, demonstrating effective inhibition against Staphylococcus aureus and various fungi, suggesting potential applications in treating infections .
Q & A
Q. Advanced
- Solvent Selection : DMF or DMSO improves reagent solubility and reaction homogeneity.
- Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., Z/E isomerization).
- Catalyst Optimization : DMAP (10–15 mol%) accelerates coupling efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances purity (>95%) .
How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?
Q. Advanced
- Substituent Modulation : Replacing the ethoxyethyl group with bulkier alkyl chains (e.g., isopropoxyethyl) may improve lipid membrane penetration.
- Heterocycle Replacement : Substituting pyrazine with pyridine or triazine alters electron distribution, affecting target binding.
- Bioisosteres : Replacing the carboxamide with sulfonamide groups enhances metabolic stability .
How should researchers resolve contradictions in biological activity data between this compound and structural analogs?
Q. Advanced
- Comparative SAR Analysis : Evaluate substituent effects using analogs from literature (e.g., anti-tubercular activity in imidazo-thiazole derivatives ).
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like enoyl-ACP reductase.
- In Vitro Validation : Perform dose-response assays under standardized conditions (e.g., MIC values against Mycobacterium tuberculosis) .
What mechanistic insights exist for this compound’s interaction with biological targets?
Advanced
Preliminary studies on related benzo[d]thiazole derivatives suggest:
- Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR).
- DNA Intercalation : Planar aromatic systems interact with DNA base pairs, disrupting replication.
- Redox Activity : Thiazole sulfur participates in radical scavenging, mitigating oxidative stress .
What methodologies enable the design of derivatives with improved pharmacokinetic properties?
Q. Advanced
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, morpholino) to reduce logP values for better aqueous solubility.
- Metabolic Stability : Fluorination of the pyrazine ring blocks cytochrome P450-mediated oxidation.
- Prodrug Strategies : Esterify the carboxamide to enhance oral bioavailability .
How do substituents on the benzo[d]thiazole ring impact biological activity?
Q. Advanced
| Substituent | Position | Observed Effect (vs. Parent Compound) | Reference |
|---|---|---|---|
| Methoxy | 6 | ↑ Anticancer activity (IC₅₀ = 2.1 μM) | |
| Methylsulfonyl | 6 | ↑ Antimicrobial potency (MIC = 4 μg/mL) | |
| Iodo | 2 | Enhances DNA intercalation capacity |
How does this compound compare to analogous hydrazone-based therapeutics?
Q. Advanced
- Efficacy : Superior to simpler hydrazones (e.g., isoniazid) due to dual heterocyclic systems enhancing target affinity.
- Selectivity : The ethoxyethyl group reduces off-target interactions compared to allyl-substituted analogs .
- Toxicity : Lower cytotoxicity (CC₅₀ > 100 μM) than halogenated derivatives, attributed to reduced reactive metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
